HA-100

Description

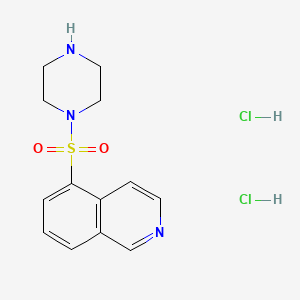

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-piperazin-1-ylsulfonylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13/h1-5,10,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTYCYWTFGTCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233438 | |

| Record name | 1-(5-Isoquinolinesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-24-6 | |

| Record name | 1-(5-Isoquinolinylsulfonyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84468-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Isoquinolinesulfonyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Isoquinolinesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Isoquinolinylsulfonyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HA-100 Protein Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA-100 is a potent, cell-permeable isoquinoline sulfonamide derivative that functions as a multi-target protein kinase inhibitor. It competitively inhibits the ATP-binding site of several serine/threonine kinases, including cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), protein kinase C (PKC), and myosin light chain kinase (MLCK).[1][2][3][4][5] Additionally, based on the activity of structurally related compounds such as Fasudil (HA-1077), this compound is also recognized as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[6][7][8] This broad-spectrum inhibitory activity allows this compound to modulate a variety of fundamental cellular processes, including smooth muscle contraction, cell proliferation and differentiation, and gene expression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its target kinases, quantitative inhibition data, detailed experimental protocols for assessing its activity, and its impact on key signaling pathways.

Molecular Profile and Mechanism of Action

This compound, with the chemical name 5-(1-piperazinylsulfonyl)isoquinoline, belongs to the isoquinoline class of compounds.[2] Its primary mechanism of action is the competitive inhibition of protein kinases at the ATP-binding site. This competitive binding prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting the downstream signaling cascade.

Target Kinase Profile and Inhibitory Constants

This compound exhibits inhibitory activity against a range of serine/threonine kinases. The quantitative measures of its potency, the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), have been determined for several key targets.

| Target Kinase | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| cGMP-dependent protein kinase (PKG) | 4[3][4][5] | - | ATP-competitive |

| cAMP-dependent protein kinase (PKA) | 8[3][4][5] | - | ATP-competitive |

| Protein Kinase C (PKC) | 12[3][4][5] | 6.5[4] | ATP-competitive |

| Myosin Light Chain Kinase (MLCK) | 240[3][4][5] | 61[4] | ATP-competitive |

| Rho-associated kinase (ROCK) | Not explicitly quantified, but inferred from related compounds. | - | ATP-competitive |

Note: The Ki values provide a measure of the inhibitor's binding affinity, while IC50 values are dependent on the experimental conditions, particularly the ATP concentration.

Key Signaling Pathways Modulated by this compound

The multi-target nature of this compound allows it to influence several critical signaling pathways.

Regulation of Smooth Muscle Contraction

This compound induces smooth muscle relaxation by inhibiting both MLCK and ROCK. Both kinases play a crucial role in the phosphorylation of the myosin regulatory light chain (MLC), a key event in the initiation and maintenance of smooth muscle contraction. Inhibition of these kinases leads to a decrease in MLC phosphorylation, resulting in vasodilation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound dihydrochloride | protein kinase inhibitor | CAS# 84468-24-6 | InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of myosin light chain phosphorylation in cultured smooth muscle cells by HA1077, a new type of vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rho kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

HA-100 as a ROCK Inhibitor: A Technical Guide for Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-100 is a potent, cell-permeable, and reversible inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a member of the isoquinoline sulfonamide family of compounds, this compound exerts its effects by competing with ATP for the kinase domain of ROCK. This inhibition disrupts the downstream signaling cascade that regulates crucial cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its application in key cellular biology experiments.

Core Concepts: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, are central regulators of the actin cytoskeleton. When activated by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets to modulate cellular contractility and morphology. A primary substrate is Myosin Light Chain (MLC), which, upon phosphorylation, promotes the assembly of actin-myosin filaments and cellular contraction. ROCK also phosphorylates and inactivates Myosin Phosphatase Target Subunit 1 (MYPT1), further increasing the levels of phosphorylated MLC. By inhibiting ROCK, this compound effectively blocks these events, leading to a reduction in cellular tension and changes in cell shape and motility.

Figure 1: The RhoA-ROCK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Activity of this compound

This compound is a broad-spectrum protein kinase inhibitor, with notable activity against ROCK isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency against various kinases.

| Kinase Target | IC50 (μM) | Reference |

| ROCK | Not explicitly defined in provided snippets, but referred to as a ROCK inhibitor. | [1] |

| cGMP-dependent protein kinase (PKG) | 4 | [1][2][3] |

| cAMP-dependent protein kinase (PKA) | 8 | [1][2][3][4] |

| Protein Kinase C (PKC) | 12 | [1][2][3][4] |

| Myosin Light Chain Kinase (MLCK) | 240 | [1][2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate its effects on cellular processes.

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent cell lines with this compound.

Materials:

-

Adherent cell line of interest (e.g., HeLa, NIH3T3, HUVEC)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution typically prepared in DMSO or water)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 60-80%) in a humidified incubator at 37°C with 5% CO2.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution to the desired final concentration in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint (a common starting range is 1-10 µM).

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO or water used for the stock solution) should be included in parallel.

-

Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the specific assay (e.g., 30 minutes for short-term signaling studies, or up to 24-48 hours for migration or proliferation assays).

-

Downstream Analysis: Following incubation, proceed with the specific experimental protocol (e.g., cell lysis for Western blotting, fixation for immunofluorescence).

Figure 2: General workflow for cell treatment with this compound.

Western Blotting to Assess ROCK Inhibition

This protocol is designed to detect changes in the phosphorylation of ROCK substrates, such as MLC, as an indicator of this compound activity.

Materials:

-

Treated and control cell lysates (prepared as described above)

-

RIPA buffer or other suitable lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MLC, anti-total-MLC, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the electrophoresis, and then transfer the separated proteins to a membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against total protein (e.g., total MLC) and a loading control (e.g., GAPDH) to ensure equal protein loading.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton organization following this compound treatment.

Materials:

-

Cells grown on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and treat with this compound as described in the general protocol.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific binding by incubating with blocking buffer for 30-60 minutes.

-

Phalloidin Staining: Incubate the cells with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) for 20-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Incubate with DAPI or Hoechst stain for 5-10 minutes.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Cell Migration Assays

a) Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

Materials:

-

Cells plated in a multi-well plate

-

Sterile pipette tip (p200 or p1000) or a scratch-making tool

-

Culture medium with and without this compound

Procedure:

-

Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to full confluency.

-

Create the "Wound": Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.

-

Wash: Gently wash the well with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Immediately acquire images of the scratch at time 0.

-

Incubation and Imaging: Incubate the plate and acquire images of the same field of view at regular intervals (e.g., every 6, 12, 24 hours) until the scratch in the control well is nearly closed.

-

Analysis: Measure the width or area of the scratch at each time point to quantify the rate of cell migration.

b) Transwell Migration Assay

This assay evaluates the effect of this compound on the chemotactic migration of individual cells.

Materials:

-

Transwell inserts (with appropriate pore size for the cell type)

-

Multi-well companion plates

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Prepare Chambers: Place Transwell inserts into the wells of a companion plate. Add medium containing a chemoattractant to the lower chamber.

-

Cell Preparation: Resuspend cells in serum-free medium. Add this compound or vehicle control to the cell suspension.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate for a period that allows for cell migration (typically 4-24 hours), depending on the cell type.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Imaging and Quantification: Take images of the stained cells and count the number of migrated cells per field of view.

Figure 3: Workflow for a Transwell migration assay with this compound treatment.

Applications in Drug Development

The role of the ROCK signaling pathway in various pathological conditions, including cancer metastasis, fibrosis, and cardiovascular diseases, makes it an attractive target for therapeutic intervention. This compound, as a ROCK inhibitor, serves as a valuable tool for preclinical drug discovery and target validation. By elucidating the cellular consequences of ROCK inhibition, researchers can gain insights into the potential therapeutic applications of more selective and potent ROCK inhibitors. Furthermore, the use of this compound in high-throughput screening assays can aid in the identification of novel compounds that modulate the Rho/ROCK pathway.

Conclusion

This compound is a versatile and widely used pharmacological tool for the study of ROCK signaling in cellular biology. Its ability to potently inhibit ROCK and consequently modulate fundamental cellular processes makes it an invaluable reagent for researchers in various fields. The protocols and data presented in this guide provide a comprehensive resource for the effective application of this compound in experimental settings, facilitating a deeper understanding of the multifaceted roles of the Rho/ROCK pathway in health and disease.

References

An In-depth Technical Guide to the Kinase Inhibitor HA-100: Targeting PKA, PKC, and PKG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the serine/threonine kinase inhibitor HA-100, with a specific focus on its interaction with three key cellular regulators: Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG). This document details the quantitative inhibitory profile of this compound, outlines relevant experimental methodologies for its characterization, and visualizes the intricate signaling pathways affected by its activity.

Quantitative Inhibitory Profile of this compound

This compound exhibits a differential inhibitory potency against PKA, PKC, and PKG. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a clear comparison of its activity towards each kinase. These values are crucial for understanding the selectivity and potential therapeutic applications of this compound.

| Kinase Target | IC50 (µM) | Ki (µM) | Competitive with Respect to |

| PKA (cAMP-dependent Protein Kinase) | 8[1][2] | 2.3[3] | ATP[1] |

| PKC (Protein Kinase C) | 12[1][2] | 6.5[1] | ATP[1] |

| PKG (cGMP-dependent Protein Kinase) | 4[1][2] | 1.4[3] | ATP |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including ATP concentration and substrate used.

Experimental Protocols for Kinase Inhibition Assays

The determination of IC50 and Ki values for kinase inhibitors like this compound is fundamental to their characterization. Below are detailed methodologies for conducting in vitro kinase inhibition assays.

General Principle of In Vitro Kinase Inhibition Assays

In vitro kinase assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor. The activity is typically quantified by measuring the phosphorylation of a specific substrate. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined from a dose-response curve.

Radiometric Filter Binding Assay for IC50 Determination

This classic and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a substrate peptide or protein.

Materials:

-

Purified, active PKA, PKC, or PKG enzyme.

-

Specific substrate peptide for each kinase (e.g., Kemptide for PKA).

-

This compound stock solution (in DMSO).

-

[γ-³³P]ATP.

-

Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).

-

Magnesium/ATP mixture (e.g., 75 mM MgCl₂ and 500 µM ATP).

-

Phosphocellulose filter paper.

-

Stop solution (e.g., 0.75% phosphoric acid).

-

Scintillation counter.

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer. Also, prepare a "no inhibitor" control and a "no enzyme" background control.

-

Add the kinase to each well of a 96-well plate, except for the "no enzyme" control.

-

Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the magnesium/ATP mixture containing [γ-³³P]ATP and the specific substrate peptide.

-

Incubate the reaction for a specific time (e.g., 20-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

-

Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

-

Wash the filter paper multiple times with the stop solution to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control after subtracting the background.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Determination of Ki (Inhibitor Constant)

The Ki value represents the dissociation constant of the inhibitor-enzyme complex and is a measure of the inhibitor's affinity for the kinase. For an ATP-competitive inhibitor like this compound, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([ATP] / Km))

Where:

-

[ATP] is the concentration of ATP used in the assay.

-

Km is the Michaelis-Menten constant of the kinase for ATP.

To accurately determine the Ki, it is essential to know the Km of the kinase for ATP under the specific assay conditions. This can be determined experimentally by measuring the kinase activity at various ATP concentrations.

Signaling Pathways and Inhibition by this compound

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of PKA, PKC, and PKG, and depict the point of inhibition by this compound.

PKA Signaling Pathway

The PKA pathway is a crucial intracellular signaling cascade activated by cyclic AMP (cAMP).[4][5][6] It plays a vital role in regulating a multitude of cellular processes, including metabolism, gene transcription, and cell growth.[5]

Caption: PKA signaling pathway and inhibition by this compound.

PKC Signaling Pathway

The PKC family of kinases is involved in controlling a wide array of cellular functions, including cell proliferation, differentiation, and apoptosis.[7][8] Their activation is typically dependent on diacylglycerol (DAG) and, for conventional isoforms, calcium.[7]

Caption: PKC signaling pathway and inhibition by this compound.

PKG Signaling Pathway

The PKG signaling pathway is activated by cyclic GMP (cGMP) and is a key regulator of smooth muscle relaxation, platelet aggregation, and other physiological processes.[9][10]

Caption: PKG signaling pathway and inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of a kinase inhibitor like this compound.

Caption: Workflow for kinase inhibitor characterization.

This guide provides a foundational understanding of this compound's interaction with PKA, PKC, and PKG. For further in-depth analysis, it is recommended to consult the primary literature and consider the specific context of your research. The provided protocols offer a starting point for experimental design and can be adapted to specific laboratory conditions and equipment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]

foundational research on HA-100 in stem cell biology

An In-depth Technical Guide to the Foundational Research of HA-100 in Stem Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, isoquinoline-based compound that functions as a protein kinase inhibitor.[1] Initially characterized for its inhibitory effects on protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG), its role in stem cell biology is primarily attributed to its potent inhibition of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3] This technical guide provides a comprehensive overview of the foundational research on this compound's application in stem cell biology, focusing on its mechanism of action, key experimental findings, and detailed protocols.

Mechanism of Action

This compound exerts its biological effects by inhibiting multiple protein kinases. Its primary targets include PKA, PKC, and PKG.[1] However, its most significant impact in the context of stem cell research is through the inhibition of the Rho-ROCK signaling pathway. The Rho family of small GTPases and their downstream effectors, the ROCK proteins, are crucial regulators of the actin cytoskeleton, influencing cell shape, adhesion, migration, and apoptosis.[2][3][4]

In dissociated pluripotent stem cells, hyperactivation of the ROCK pathway leads to cytoskeletal tension and subsequent apoptosis, a phenomenon that significantly reduces cell viability after passaging.[5][6] this compound, by inhibiting ROCK, mitigates this effect, thereby promoting cell survival.[1]

Signaling Pathway of ROCK Inhibition by this compound

The following diagram illustrates the canonical Rho-ROCK signaling pathway and the point of intervention by this compound.

Caption: ROCK signaling pathway and its inhibition by this compound.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound for its primary target kinases.

| Target Kinase | IC₅₀ (µM) | Reference |

| Protein Kinase G (PKG) | 4 | [1] |

| Protein Kinase A (PKA) | 8 | [1] |

| Protein Kinase C (PKC) | 12 | [1] |

Applications in Stem Cell Biology

Maintenance and Self-Renewal

A primary application of this compound in stem cell research is its ability to improve the survival of single human pluripotent stem cells (hPSCs) in culture.[1] This is particularly crucial during enzymatic passaging, which can otherwise lead to high rates of cell death. By inhibiting the ROCK pathway, this compound supports high cloning efficiency and robust single-cell survival.[1]

Cellular Reprogramming

This compound has been shown to increase the efficiency of reprogramming human fibroblasts into induced pluripotent stem cells (iPSCs).[1] It is often used in combination with other small molecules such as PD0325901, CHIR99021, and A83-01 to enhance the reprogramming process.[1]

Experimental Protocols

The following is a detailed protocol for enhancing the survival of dissociated hPSCs using this compound.

Protocol: Enhancing hPSC Survival Post-Passaging with this compound

1. Materials:

-

Human pluripotent stem cell (hPSC) culture

-

DMEM/F12 medium

-

Stem cell-qualified fetal bovine serum (if applicable) or serum-free equivalent

-

Basic fibroblast growth factor (bFGF)

-

This compound (Catalog #72482, STEMCELL Technologies)[1]

-

Cell dissociation reagent (e.g., Accutase)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

2. Preparation of Culture Medium:

-

Prepare the hPSC culture medium according to your standard protocol.

-

Immediately before use, supplement the medium with this compound to a final concentration of 10 µM.

3. Cell Dissociation:

-

Aspirate the medium from the hPSC culture vessel.

-

Wash the cells once with PBS.

-

Add the cell dissociation reagent and incubate at 37°C until the colonies begin to detach.

-

Gently pipette to create a single-cell suspension.

4. Cell Plating:

-

Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in the this compound-supplemented medium.

-

Plate the cells onto a new culture dish at the desired density.

5. Incubation:

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

The medium containing this compound should be replaced with a standard, non-supplemented medium after 24 hours.

Experimental Workflow Diagram

The following diagram outlines the workflow for the protocol described above.

Caption: Workflow for enhancing hPSC survival with this compound.

Logical Relationships

The utility of this compound in stem cell biology is based on a clear logical relationship between its molecular function and the desired cellular outcomes.

Caption: Logical flow from this compound action to stem cell outcomes.

Conclusion

This compound is a valuable tool in stem cell research, primarily due to its function as a potent ROCK inhibitor. Its application in improving cell survival and enhancing reprogramming efficiency has become a standard practice in many laboratories. The detailed mechanisms and protocols provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development and regenerative medicine. Further research into the broader effects of this compound on stem cell differentiation and lineage commitment will continue to expand its utility.

References

- 1. stemcell.com [stemcell.com]

- 2. Frontiers | Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development [frontiersin.org]

- 3. Rho Kinases in Embryonic Development and Stem Cell Research [scholarworks.indianapolis.iu.edu]

- 4. Rho Kinases in Embryonic Development and Stem Cell Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. mdpi.com [mdpi.com]

The Role of HA-100 in Enhancing Pluripotent Stem Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine and drug discovery. However, their therapeutic application is often hampered by poor survival rates following single-cell dissociation, a necessary step for many experimental and clinical protocols. This technical guide explores the effects of HA-100, a potent protein kinase inhibitor, on the survival of pluripotent stem cells. While specific quantitative data for this compound is limited in the current literature, this guide draws upon the well-documented effects of other Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, such as Y-27632, to provide a comprehensive overview of the mechanisms of action, experimental protocols, and expected outcomes when using these compounds to enhance hPSC viability.

Introduction to this compound and Pluripotent Stem Cell Apoptosis

Human pluripotent stem cells are uniquely sensitive to dissociation-induced apoptosis, a phenomenon known as anoikis. When detached from their substrate and neighboring cells, hPSCs undergo rapid programmed cell death, significantly reducing cloning efficiency, and compromising the outcomes of cell passaging, cryopreservation, and single-cell-based assays.

This compound is a small molecule that acts as a protein kinase inhibitor, targeting protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG). Crucially, it is also recognized as an inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The ROCK pathway plays a pivotal role in regulating the actin cytoskeleton, cell adhesion, and, consequently, apoptosis. Inhibition of this pathway has emerged as a critical strategy for improving the survival of dissociated hPSCs.

Mechanism of Action: The Rho-ROCK Signaling Pathway

The pro-survival effect of ROCK inhibitors like this compound is primarily attributed to their ability to counteract the hyperactivation of the Rho-ROCK signaling pathway upon single-cell dissociation.

-

Activation: Dissociation of hPSCs from the extracellular matrix and neighboring cells leads to the activation of the small GTPase RhoA.

-

ROCK Activation: Activated RhoA, in turn, activates its downstream effector, ROCK.

-

Myosin Phosphorylation: ROCK phosphorylates and activates various downstream targets, including the myosin light chain (MLC).

-

Cytoskeletal Contraction and Apoptosis: Phosphorylation of MLC leads to increased actomyosin contractility, membrane blebbing, and ultimately, the activation of caspase-dependent apoptosis.

By inhibiting ROCK, compounds like this compound disrupt this cascade, preventing the excessive cytoskeletal tension and subsequent apoptotic signaling, thereby promoting cell survival.

Quantitative Data on the Effects of ROCK Inhibitors

Table 1: Effects of ROCK Inhibitor (Y-27632) on Human Pluripotent Stem Cell Survival and Related Parameters

| Parameter | Cell Type | Treatment | Result | Reference |

| Cell Viability | hPSC-derived cardiomyocytes | 10 µM Y-27632 for 24h | Significant increase in viable cells | [1] |

| Apoptosis | hPSC-derived cardiomyocytes | 10 µM Y-27632 for 72h | Significant reduction in apoptotic cells | [1] |

| Cloning Efficiency | Human ESCs | 10 µM Y-27632 | Increased cloning efficiency | [2] |

| Post-Thaw Recovery | Human ESCs | 10 µM Y-27632 | Significantly enhanced recovery | [3] |

| Colony Formation | Human iPSCs | 10 µM Y-27632 | Increased number and size of colonies | [3] |

Experimental Protocols

The following protocols are adapted from established methods for using ROCK inhibitors with hPSCs. Researchers should optimize these protocols for their specific cell lines and experimental conditions, particularly the concentration of this compound.

Enhancing Survival during Cell Passaging

This protocol describes the use of a ROCK inhibitor to improve the survival of hPSCs when passaging as single cells.

Materials:

-

Human pluripotent stem cells

-

hPSC culture medium (e.g., mTeSR™1 or E8)

-

This compound (stock solution, e.g., 10 mM in sterile water or DMSO)

-

Cell dissociation reagent (e.g., Accutase or TrypLE™ Express)

-

Coated culture plates (e.g., Matrigel® or Geltrex®)

Procedure:

-

Pre-treatment: One hour prior to passaging, add this compound to the hPSC culture medium to a final concentration of 1-10 µM (concentration to be optimized).

-

Dissociation: Aspirate the medium and wash the cells with DPBS. Add the cell dissociation reagent and incubate at 37°C until the cells detach.

-

Neutralization and Collection: Neutralize the dissociation reagent with hPSC medium and gently pipette to create a single-cell suspension. Collect the cells in a conical tube.

-

Centrifugation: Centrifuge the cells at 200 x g for 5 minutes.

-

Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh hPSC medium containing this compound at the optimized concentration. Plate the cells onto the pre-coated culture plates.

-

Incubation: Culture the cells at 37°C in a 5% CO2 incubator.

-

Medium Change: After 24 hours, replace the medium with fresh hPSC medium without this compound.

-

Continued Culture: Continue to culture the cells, changing the medium daily.

Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol outlines a method to quantify the anti-apoptotic effect of this compound on dissociated hPSCs using flow cytometry.

Materials:

-

Dissociated hPSCs (treated with and without this compound)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Dissociate hPSCs to single cells as described in the passaging protocol, with and without this compound treatment.

-

Washing: Wash the cells twice with cold DPBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Conclusion

This compound, as a ROCK inhibitor, is a valuable tool for enhancing the survival of human pluripotent stem cells following single-cell dissociation. By inhibiting the Rho-ROCK signaling pathway, this compound effectively mitigates dissociation-induced apoptosis, leading to improved cloning efficiency, higher yields from cell passaging, and better recovery after cryopreservation. While direct quantitative data for this compound is still emerging, the extensive research on other ROCK inhibitors provides a strong foundation for its application in hPSC culture. Further studies are warranted to establish optimal, cell-line-specific protocols for this compound and to fully elucidate its long-term effects on pluripotency and differentiation potential.

References

- 1. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROCK Inhibition Extends Passage of Pluripotent Stem Cell-Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of HA-100 in the Initial Stages of Human Fibroblast Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and applications of HA-100, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in the reprogramming of human fibroblasts into induced pluripotent stem cells (iPSCs). This document outlines the mechanistic basis for its use, compiles available quantitative data, presents detailed experimental protocols, and visualizes key cellular pathways and workflows.

Introduction

The generation of iPSCs from somatic cells, such as human fibroblasts, is a cornerstone of regenerative medicine and disease modeling. However, the process is often inefficient and hindered by low cell viability, particularly when using non-integrating reprogramming methods and feeder-free culture conditions. Small molecules that can enhance the efficiency and robustness of reprogramming are therefore of significant interest. This compound has emerged as a valuable tool in this context. It is a potent inhibitor of several protein kinases, most notably the ROCK pathway, which plays a critical role in apoptosis, cell adhesion, and cytoskeletal dynamics. By inhibiting ROCK, this compound helps to overcome the cellular stress and anoikis (a form of programmed cell death due to loss of adhesion) that often occur during the initial stages of reprogramming, thereby significantly improving the yield of iPSC colonies.[1]

Quantitative Data on the Impact of ROCK Inhibition on Reprogramming Efficiency

While specific quantitative studies focusing solely on this compound's dose-response in fibroblast reprogramming are not extensively documented in initial reports, the effects of ROCK inhibition, in general, are well-established. The following table summarizes representative data on the impact of a similar ROCK inhibitor, Y-27632, on the efficiency of human fibroblast reprogramming. This data serves as a strong proxy for the expected effects of this compound.

| Treatment Condition | Number of iPSC Colonies per 10,000 Cells Seeded (Day 14) | Reprogramming Efficiency (%) | Reference |

| Control (without ROCK inhibitor) | ~5-10 | ~0.05-0.1% | [1] |

| With Y-27632 (10 µM) | ~20-30 | ~0.2-0.3% | [1] |

Note: The data presented above is for the ROCK inhibitor Y-27632 and is intended to be illustrative of the general effect of ROCK inhibition. Reprogramming efficiency can vary significantly based on the reprogramming method, fibroblast cell line, and specific culture conditions.

Mechanism of Action: The ROCK Signaling Pathway

This compound primarily functions by inhibiting the Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, cell-matrix adhesion, and apoptosis. During fibroblast reprogramming, cells undergo significant morphological changes and detachment from the extracellular matrix, which can trigger apoptosis. Inhibition of ROCK by this compound counteracts these effects.

Below is a diagram illustrating the key components of the ROCK signaling pathway and the points of intervention by this compound.

Caption: The ROCK signaling pathway in apoptosis and cell adhesion.

Experimental Protocols

The following protocols are based on established methods for human fibroblast reprogramming utilizing a cocktail of small molecules that includes this compound.[2][3]

Preparation of Media and Reagents

Fibroblast Culture Medium:

-

DMEM (High Glucose)

-

10% Fetal Bovine Serum (FBS)

-

1% MEM Non-Essential Amino Acids

-

1% Penicillin-Streptomycin

Supplemented Reprogramming Medium (with this compound):

-

DMEM/F12 or other suitable basal medium

-

N2 and B27 supplements

-

100 ng/mL basic Fibroblast Growth Factor (bFGF)

-

10 µM this compound

-

Other small molecules as required by the specific protocol (e.g., PD0325901, CHIR99021, A-83-01, hLIF)[2][3]

Human Fibroblast Reprogramming Workflow

The following diagram outlines a typical workflow for reprogramming human fibroblasts using non-integrating episomal vectors and a small molecule cocktail containing this compound.

Caption: A typical experimental workflow for human fibroblast reprogramming.

Detailed Reprogramming Protocol

-

Cell Seeding (Day -2 to -4): Seed human fibroblasts in Fibroblast Culture Medium at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection (Day 0): Transfect the fibroblasts with reprogramming factors using a non-integrating method such as episomal vectors or synthetic mRNA.

-

Post-Transfection (Day 0): Immediately after transfection, plate the cells onto Matrigel-coated dishes in Supplemented Reprogramming Medium containing 10 µM this compound.

-

Medium Changes (Day 1 onwards): On Day 1, and every day thereafter, replace the medium with fresh Supplemented Reprogramming Medium containing the full cocktail of small molecules, including this compound.

-

Monitoring (Day 15-21): Begin to monitor the plates for the emergence of colonies with iPSC-like morphology (compact, well-defined borders, and high nucleus-to-cytoplasm ratio).

-

Colony Picking and Expansion (Day 21+): Once colonies are of sufficient size, manually pick them and transfer them to fresh Matrigel-coated plates for expansion in a suitable iPSC maintenance medium.

-

Characterization: Expanded iPSC lines should be thoroughly characterized to confirm pluripotency. This includes assessing the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60), confirming a normal karyotype, and evaluating their differentiation potential into the three germ layers (endoderm, mesoderm, and ectoderm).

Conclusion

The inclusion of this compound in human fibroblast reprogramming protocols represents a significant refinement that addresses the critical challenge of low cell survival in the initial stages. By inhibiting the ROCK pathway, this compound mitigates apoptosis and promotes the viability of newly reprogrammed cells, particularly in feeder-free systems. While more extensive quantitative data specifically for this compound would be beneficial, the existing evidence for ROCK inhibitors as a class strongly supports its use to enhance the efficiency and robustness of iPSC generation. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their cellular reprogramming workflows.

References

- 1. ROCK Inhibition Facilitates the Generation of Human-Induced Pluripotent Stem Cells in a Defined, Feeder-, and Serum-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - SG [thermofisher.com]

The Mechanism of iHA-100 in Blocking Influenza Hemagglutinin: A Technical Guide

Executive Summary: Influenza A viruses (IAVs) continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral surface glycoprotein, hemagglutinin (HA), is a prime target for antiviral intervention due to its critical role in the early stages of infection: receptor binding and membrane fusion. This technical guide provides an in-depth analysis of the mechanism of action of iHA-100, a potent macrocyclic peptide inhibitor of influenza A virus hemagglutinin. ithis compound demonstrates a dual mechanism of action, inhibiting both viral attachment and HA-mediated membrane fusion by targeting the conserved stalk domain of the HA protein. This document details the quantitative data supporting its efficacy, the experimental protocols used for its characterization, and visual representations of its mechanism and relevant experimental workflows.

Introduction: Hemagglutinin as a Therapeutic Target

Influenza hemagglutinin (HA) is a homotrimeric glycoprotein on the surface of the influenza virus that facilitates viral entry into host cells.[1] Each HA monomer is composed of two subunits, HA1 and HA2. The globular head domain of HA1 contains the receptor-binding site (RBS) which attaches to sialic acid-containing receptors on the host cell surface, initiating endocytosis.[2][3] The more conserved, membrane-proximal stalk domain is composed primarily of the HA2 subunit and houses the fusion machinery.[1]

Upon internalization into the endosome, the acidic environment triggers a series of irreversible conformational changes in the HA stalk, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[1][4] Due to the highly conserved nature of the HA stalk domain across various influenza A virus subtypes, it is an attractive target for the development of broadly neutralizing antibodies and small-molecule inhibitors.[4][5] Inhibitors targeting the HA stalk can prevent the conformational rearrangements required for membrane fusion, thereby halting the infection at an early stage.[5]

ithis compound: A Potent Macrocyclic Peptide Inhibitor of HA

ithis compound is a macrocyclic peptide that has been identified as a potent and broad inhibitor of Group 1 influenza A viruses.[6] Its unique structure allows it to bind with high affinity to the conserved stalk domain of HA.[7] This interaction underpins its dual mechanism of antiviral activity.

Mechanism of Action

ithis compound exerts its antiviral effect through a two-pronged approach:

-

Inhibition of Viral Adsorption: By binding to the HA protein, ithis compound interferes with the attachment of the virus to host cells. Pre-treatment of the virus with ithis compound has been shown to significantly reduce its ability to adsorb to Madin-Darby canine kidney (MDCK) cells.[7]

-

Inhibition of HA-Mediated Membrane Fusion: The primary mechanism of ithis compound is the inhibition of the low pH-induced conformational change of HA, which is essential for membrane fusion.[6][7] By binding to the stalk domain, ithis compound stabilizes the pre-fusion conformation of HA, preventing the exposure of the fusion peptide and the subsequent fusion of the viral and endosomal membranes.[7] This is evidenced by its ability to inhibit influenza viral HA-mediated polykaryon (cell-cell fusion) formation.[7]

The binding of ithis compound to the HA stalk domain is a critical aspect of its function, mimicking the mechanism of some broadly neutralizing antibodies that target the same region.[7]

Data Presentation

The following tables summarize the quantitative data for the in vitro characterization of ithis compound.

Table 1: In Vitro Efficacy of ithis compound against Group 1 Influenza A Viruses [6]

| Virus Strain | Subtype | EC50 (µM) |

| A/duck/Hokkaido/Vac-3/07 | H5N1 | ~0.1 |

| A/Vietnam/1194/04 | H5N1 (clade 1) | ~0.1 |

| A/Mongolia/244/05 | H5N1 (clade 2.2) | ~0.1 |

| A/whooper swan/Hokkaido/1/08 | H5N1 (clade 2.3.2.1) | ~0.1 |

| A/Puerto Rico/8/34 | H1N1 | ~0.1 |

| A/Tokyo/2619/09 | H1N1pdm09 | ~0.1 |

| A/Narita/1/09 | H1N1pdm09 | ~0.1 |

| A/Adachi/1/57 | H2N2 | ~0.1 |

Table 2: Binding Kinetics of ithis compound to H5 Hemagglutinin [7]

| Parameter | Value |

| Association Rate (ka) (1/Ms) | Not Specified |

| Dissociation Rate (kd) (1/s) | Not Specified |

| Dissociation Constant (KD) (M) | Not Specified |

Note: Specific kinetic parameters from the SPR analysis were not available in the provided search results.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of ithis compound.

Hemagglutination Inhibition (HI) Assay

The HI assay is used to quantify the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by influenza virus.[8]

Protocol:

-

Virus Titration (HA Assay):

-

HI Assay:

-

Prepare two-fold serial dilutions of the test compound (e.g., ithis compound) in a 96-well plate.[12]

-

Add a standardized amount of virus (typically 4 HA units) to each well containing the compound dilutions.[12]

-

Incubate at room temperature for 60 minutes to allow the compound to bind to the virus.[12]

-

Add the standardized RBC suspension to all wells.[9]

-

Incubate at 4°C for 30 minutes.[12]

-

Read the results. The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination, observed as a button of RBCs at the bottom of the well.[8]

Microneutralization Assay

This assay measures the ability of a compound to neutralize the infectivity of the influenza virus in a cell culture system.[13][14]

Protocol:

-

Cell Seeding:

-

Seed MDCK cells in a 96-well flat-bottom plate to achieve a confluent monolayer on the day of the assay.[15]

-

-

Compound Dilution:

-

Prepare two-fold serial dilutions of the test compound in virus diluent.[15]

-

-

Virus Neutralization:

-

Infection:

-

Incubation:

-

Detection of Viral Replication:

-

Viral replication can be assessed by observing the cytopathic effect (CPE), or more quantitatively by performing an ELISA for the viral nucleoprotein (NP) or a hemagglutination assay on the cell supernatant.[14] The neutralization titer is the reciprocal of the highest compound dilution that results in a significant reduction in viral replication.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity between an inhibitor and the HA protein.[17][18]

Protocol:

-

Chip Preparation:

-

Immobilize recombinant influenza HA protein onto a sensor chip surface.[18]

-

-

Binding Analysis:

-

Flow different concentrations of the analyte (ithis compound) over the sensor chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized HA.

-

-

Data Analysis:

-

The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction.

-

From this data, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be calculated to quantify the binding affinity.[17]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of ithis compound inhibition of HA-mediated membrane fusion.

Caption: Workflow of the Hemagglutination Inhibition (HI) Assay.

References

- 1. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are hemagglutinin inhibitors and how do they work? [synapse.patsnap.com]

- 3. The structural variability of the influenza A hemagglutinin receptor-binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza Hemagglutinin Structures and Antibody Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influenza virus hemagglutinin stalk-based antibodies and vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]

- 10. cdn.who.int [cdn.who.int]

- 11. Understanding the HAI Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 12. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.who.int [cdn.who.int]

- 15. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]

- 16. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A surface plasmon resonance assay for the binding of influenza virus hemagglutinin to its sialic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Monitoring influenza hemagglutinin and glycan interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of iHA-100: A Novel Antiviral Agent Targeting Influenza Virus Entry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral therapeutics with distinct mechanisms of action. This guide details the discovery and initial characterization of iHA-100, a macrocyclic peptide identified as a potent inhibitor of influenza A virus replication. ithis compound targets the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells, thereby representing a promising candidate for a new class of anti-influenza drugs. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the mechanistic pathways associated with the antiviral activity of ithis compound.

Quantitative Antiviral Profile of ithis compound

The antiviral efficacy of ithis compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data from initial characterization studies.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| IC50 | H5N1/Vac-3 | MDCK | ~0.1 µM | |

| CC50 | Not Specified | Not Specified | >10 µM | |

| Therapeutic Index | Not Specified | Not Specified | >100 |

Note: The 50% inhibitory concentration (IC50) represents the concentration of ithis compound required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The therapeutic index (CC50/IC50) is a measure of the selectivity of the antiviral agent.

Mechanism of Action: Inhibition of HA-Mediated Viral Entry

ithis compound exerts its antiviral effect by targeting the stalk domain of the influenza virus hemagglutinin (HA) protein. This interaction interferes with two crucial steps in the viral entry process: receptor binding and membrane fusion.

Inhibition of Viral Adsorption

By binding to the HA stalk region, ithis compound sterically hinders the interaction between the HA globular head and sialic acid receptors on the host cell surface. This impedes the initial attachment of the virus to the host cell, a prerequisite for infection.

Inhibition of Membrane Fusion

Following receptor-mediated endocytosis, the influenza virus is trafficked into endosomes. The acidic environment of the late endosome triggers a conformational change in the HA protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[1][2][3][4] ithis compound stabilizes the pre-fusion conformation of HA, preventing the low pH-induced structural rearrangements necessary for membrane fusion. This blockade of fusion effectively traps the virus within the endosome, preventing the progression of the infection.

The following diagram illustrates the proposed mechanism of action of ithis compound in inhibiting influenza virus entry.

Caption: Mechanism of ithis compound antiviral activity against influenza virus.

Experimental Protocols

The initial characterization of ithis compound involved a series of in vitro assays to determine its antiviral activity and mechanism of action. The following sections detail the methodologies for these key experiments.

Virus Adsorption Assay (qRT-PCR)

This assay quantifies the effect of ithis compound on the attachment of influenza virus to host cells.

Workflow Diagram:

Caption: Workflow for the virus adsorption assay.

Detailed Protocol:

-

Virus Preparation: H5N1/Vac-3 virus (2.5 × 10⁴ PFU) is pre-treated with varying concentrations of ithis compound (e.g., 0.01, 0.1, or 1 µM) for 1 hour.

-

Cell Preparation: Madin-Darby canine kidney (MDCK) cells are seeded at a density of 5 × 10⁴ cells per well.

-

Adsorption: The pre-treated virus is added to the MDCK cells and allowed to adsorb on ice for 1 hour.

-

Washing: Cells are washed extensively with cold phosphate-buffered saline (PBS) to remove any unbound virus particles.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable viral RNA extraction kit.

-

qRT-PCR: Quantitative real-time reverse transcription PCR is performed using primers and probes specific for a conserved region of the influenza virus genome (e.g., the M gene).

-

Data Analysis: The relative amount of viral RNA is calculated and normalized to an internal control. The results are expressed as a percentage of the virus adsorption observed in the non-treated control.

HA-Mediated Polykaryon Formation Assay (Cell Fusion Assay)

This assay assesses the ability of ithis compound to inhibit the membrane fusion activity of the HA protein.

Workflow Diagram:

Caption: Workflow for the HA-mediated polykaryon formation assay.

Detailed Protocol:

-

Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the hemagglutinin protein from a relevant influenza strain (e.g., A/Vietnam/1194/04 (H5N1)).

-

Compound Treatment: The transfected cells are treated with various concentrations of ithis compound.

-

Fusion Induction: The cell medium is replaced with a low pH buffer (e.g., pH 5.0) for a short period to induce the conformational change in the HA protein.

-

Incubation: The cells are then incubated in neutral pH medium at 37°C for approximately 6 hours to allow for cell-cell fusion (polykaryon formation).

-

Immunofluorescence Staining: The cells are fixed and permeabilized. The HA protein is visualized using a primary antibody against HA followed by a fluorescently labeled secondary antibody (e.g., green fluorescence). Nuclei are counterstained with a fluorescent dye (e.g., red fluorescence).

-

Microscopy and Quantification: The cells are visualized using a fluorescence microscope. Polykaryons (cells containing multiple nuclei within a single cytoplasm) are counted. The percentage of polykaryon formation is calculated and normalized to the non-treated control.

Conclusion

The initial characterization of ithis compound reveals its potential as a novel antiviral agent against influenza A viruses. Its unique mechanism of action, targeting the conserved stalk domain of hemagglutinin to inhibit both viral attachment and membrane fusion, offers a promising strategy to combat influenza virus infections, including those caused by strains resistant to existing drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for further research and development of ithis compound and other HA stalk-targeting antivirals. Future studies should focus on expanding the in vivo efficacy and safety profile of ithis compound to advance its potential as a therapeutic candidate.

References

- 1. Influenza virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pathway of Membrane Fusion Catalyzed by Influenza Hemagglutinin: Restriction of Lipids, Hemifusion, and Lipidic Fusion Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for HA-100 in Stem Cell Reprogramming Cocktails

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine and disease modeling. The efficiency of this reprogramming process, however, can be a significant bottleneck. Small molecules that target key signaling pathways have emerged as powerful tools to enhance the fidelity and yield of iPSC generation. Among these, HA-100, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has demonstrated considerable utility in reprogramming cocktails.

This compound, by inhibiting the ROCK pathway, mitigates the apoptosis that typically occurs when cells are dissociated to single-cell suspensions, a common step in many reprogramming protocols. This enhanced cell survival, particularly in the early stages of reprogramming, contributes to a significant increase in the overall efficiency of iPSC colony formation. Furthermore, modulation of the actin cytoskeleton through ROCK inhibition is thought to facilitate the morphological and transcriptional changes necessary for the transition to a pluripotent state.

These application notes provide a comprehensive overview of the use of this compound in stem cell reprogramming, including its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in its effective application.

Data Presentation

The following table summarizes the quantitative effects of ROCK inhibitors on stem cell reprogramming efficiency. While specific dose-response data for this compound is not extensively published, the data for the widely used ROCK inhibitor Y-27632 provides a strong surrogate for the expected effects.

| ROCK Inhibitor | Concentration | Cell Type | Reprogramming Method | Fold Increase in Reprogramming Efficiency (Approx.) | Reference |

| Y-27632 | 10 µM | Human Dermal Fibroblasts | Lentivirus (Oct4, Sox2, Klf4, c-Myc) | ~4.4 | [1] |

Experimental Protocols

Protocol 1: Preparation of a Reprogramming Cocktail Containing this compound (CHALP Cocktail)

The CHALP cocktail is a combination of small molecules that has been shown to improve the efficiency of episomal reprogramming of human fibroblasts.[2]

Materials:

-

CHIR99021 (GSK3β inhibitor)

-

This compound (ROCK inhibitor)

-

A-83-01 (TGF-β/Activin/Nodal receptor inhibitor)

-

Human Leukemia Inhibitory Factor (hLIF)

-

PD0325901 (MEK inhibitor)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Basal medium (e.g., DMEM/F-12)

Stock Solution Preparation:

-

This compound Stock (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM. Aliquot and store at -20°C.

-

CHIR99021 Stock (10 mM): Dissolve in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.

-

A-83-01 Stock (1 mM): Dissolve in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C.

-

PD0325901 Stock (1 mM): Dissolve in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C.

-

hLIF Stock (10 µg/mL): Reconstitute lyophilized hLIF in sterile PBS or other recommended buffer to a final concentration of 10 µg/mL. Aliquot and store at -20°C or -80°C as recommended by the supplier.

Working Cocktail Preparation (for 100 mL of reprogramming medium):

-

Aseptically add the following volumes of stock solutions to 100 mL of your chosen basal reprogramming medium:

-

This compound: 10 µL of 10 mM stock (Final concentration: 1 µM)

-

CHIR99021: 30 µL of 10 mM stock (Final concentration: 3 µM)

-

A-83-01: 50 µL of 1 mM stock (Final concentration: 0.5 µM)

-

PD0325901: 50 µL of 1 mM stock (Final concentration: 0.5 µM)

-

hLIF: 100 µL of 10 µg/mL stock (Final concentration: 10 ng/mL)

-

-

Mix gently by inversion. The cocktail is now ready to be added to your cell culture.

Protocol 2: Reprogramming of Human Fibroblasts Using an Episomal Vector System with this compound

This protocol outlines a general workflow for reprogramming human fibroblasts using episomal vectors in a feeder-free system, incorporating this compound to enhance efficiency.[3][4]

Materials:

-

Human dermal fibroblasts

-

Fibroblast culture medium (e.g., DMEM + 10% FBS)

-

Episomal reprogramming vectors (expressing Oct4, Sox2, Klf4, L-Myc, Lin28, and shRNA against p53)

-

Nucleofection system and reagents

-

Vitronectin-coated culture dishes

-

Reprogramming medium (e.g., Essential 8™ Medium)

-

This compound (10 mM stock in DMSO)

-

Trypsin-EDTA (0.05%)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

Procedure:

-

Cell Preparation: Culture human fibroblasts in fibroblast culture medium. Ensure cells are healthy and actively dividing. Harvest cells when they reach 70-80% confluency.

-

Nucleofection:

-

Resuspend 5 x 10^5 fibroblasts in 100 µL of nucleofection solution.

-

Add 1 µg of each episomal plasmid to the cell suspension.

-

Transfer the mixture to a nucleofection cuvette and electroporate using the manufacturer's recommended program for human dermal fibroblasts.

-

Immediately after nucleofection, add 500 µL of pre-warmed fibroblast medium to the cuvette.

-

-

Plating:

-

Gently transfer the cell suspension onto a vitronectin-coated 10 cm dish.

-

Add fibroblast medium to a final volume of 10 mL.

-

Crucially, add this compound to a final concentration of 10 µM. This is critical for cell survival after the stress of nucleofection and single-cell plating.

-

-

Medium Change and Reprogramming:

-

The day after nucleofection (Day 1), replace the medium with fresh fibroblast medium without this compound.

-

On Day 2, switch to reprogramming medium (e.g., Essential 8™ Medium).

-

Continue to change the medium every 1-2 days.

-

-

iPSC Colony Emergence:

-

Monitor the plates for the emergence of iPSC-like colonies, which typically appear between weeks 3 and 4.

-

Colonies will exhibit a distinct morphology with well-defined borders and tightly packed cells.

-

-

Colony Picking and Expansion:

-

Once colonies are of sufficient size, they can be manually picked and expanded on fresh vitronectin-coated plates in reprogramming medium for further characterization.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its use in reprogramming.

Caption: Rho-ROCK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for fibroblast reprogramming using this compound.

References

- 1. The Rho-Rock-Myosin Signaling Axis Determines Cell-Cell Integrity of Self-Renewing Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive analysis of induced pluripotent stem cell (iPSC) production and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. commonfund.nih.gov [commonfund.nih.gov]

Application Notes and Protocols for Improving Single-Cell Cloning Efficiency with HA-100

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-cell cloning is a critical step in cell line development for producing monoclonal cell lines essential for manufacturing therapeutic proteins, drug screening, and various research applications. However, the process is often hampered by low cell viability and poor outgrowth, particularly after single-cell dissociation. HA-100, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a valuable tool to significantly enhance the survival and cloning efficiency of single cells.[1] This document provides detailed application notes and protocols for utilizing this compound to improve single-cell cloning efficiency.

This compound is a protein kinase inhibitor that targets ROCK, as well as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Its primary mechanism in promoting single-cell survival is through the inhibition of the ROCK signaling pathway, which becomes hyperactivated upon cell dissociation, leading to apoptosis or anoikis (a form of programmed cell death due to loss of cell-matrix interaction).[2] By inhibiting this pathway, this compound helps to maintain cell viability and promotes successful clonal expansion from a single cell.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and apoptosis.[3] Upon dissociation, the loss of cell-cell and cell-matrix contacts triggers the activation of RhoA, which in turn activates ROCK. Activated ROCK phosphorylates downstream targets, leading to increased actomyosin contractility and ultimately apoptosis.[4][5] this compound, by inhibiting ROCK, effectively blocks this cascade, thereby promoting cell survival.

Caption: this compound inhibits the ROCK signaling pathway to promote cell survival.

Quantitative Data on the Efficacy of ROCK Inhibitors

| Cell Type | ROCK Inhibitor | Concentration | Improvement in Cloning Efficiency | Reference |

| Rabbit Limbal Stem/Progenitor Cells | Y-27632 | 10 µM | From 19.90% to 26.85% | [6] |

| Murine Prostate Stem/Progenitor Cells | Y-27632 | Not Specified | 8-fold increase | [7] |

| Human Pluripotent Stem Cells (hPSCs) | Y-27632 & Pioglitazone | 10 µM & 8 µM | 2-3 fold increase over Y-27632 alone | [8] |

| Human Pluripotent Stem Cells (hPSCs) | CloneR™ (contains a ROCK inhibitor) | 1X | 15-40% cloning efficiency | [9] |

Experimental Protocols

General Workflow for Single-Cell Cloning

The general workflow for single-cell cloning involves cell dissociation, single-cell deposition into multi-well plates, and subsequent monitoring of colony formation. The inclusion of this compound is critical during and immediately after the single-cell seeding step.

Caption: General workflow for single-cell cloning with this compound.

Protocol 1: Improving Single-Cell Cloning Efficiency of Human Pluripotent Stem Cells (hPSCs)

This protocol is adapted from a method utilizing a ROCK inhibitor for efficient single-cell cloning of hPSCs.[3][5]

Materials:

-

hPSCs cultured in mTeSR™1 or other appropriate feeder-free medium

-

This compound (prepared as a stock solution, e.g., 10 mM in sterile water)

-

Accutase

-

DMEM/F-12

-

96-well tissue culture plates

-

Coating matrix (e.g., Matrigel® or Geltrex™)

-

Cloning medium (e.g., mTeSR™1 supplemented with CloneR™ or a similar supplement, and this compound)

Procedure:

-

Plate Coating: Coat 96-well plates with the appropriate matrix according to the manufacturer's instructions.

-

Cell Dissociation:

-

Aspirate the culture medium from a confluent plate of hPSCs.

-

Wash the cells once with DPBS.

-

Add Accutase and incubate at 37°C for 5-7 minutes, or until cells detach.

-